molecular formula C11H8N2O B8785559 Phenyl(pyridazin-4-yl)methanone CAS No. 53074-23-0

Phenyl(pyridazin-4-yl)methanone

Cat. No.: B8785559
CAS No.: 53074-23-0
M. Wt: 184.19 g/mol
InChI Key: XVJZQDQKVYSMFJ-UHFFFAOYSA-N
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Description

Phenyl(pyridazin-4-yl)methanone is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

53074-23-0

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

phenyl(pyridazin-4-yl)methanone

InChI

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-13-8-10/h1-8H

InChI Key

XVJZQDQKVYSMFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 100° C. suspension of SeO2 (4.75 g, 0.043 mole) in acetic acid (216 mL) was added dropwise to a solution of 4-benzylpyridazine (11; 7.6 g, 0.044.6 mole) in acetic acid (216 mL). The mixture was heated for 1 hour at 100° C. The reaction mixture was cooled to room temperature and was neutralized to a pH ˜6-7 with 50% NaOH. The neutralized mixture was extracted twice with CH2Cl2. The combined extracts were dried over MgSO4 and were evaporated to dryness. The crude product was purified by crystallization in refluxing isopropyl alcohol (10 vol). The yield of phenylpyridazin-4-yl-methanone (12) obtained was 5.8 g or 66%. MS (ESI+): [M+H]+=185.33; 1H NMR (300 MHz, CDCl3), δ ppm: 7.5-7.60 (m, 2H), 7.64-7.83 (m, 4H), 9.42-9.51 (m, 2H).
[Compound]
Name
SeO2
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
216 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-benzylpyridazine (1.0 g, 5.9 mmol) in AcOH (28 mL) was added dropwise to a stirring suspension of SeO2 (3.2 g, 29.5 mmol) in AcOH (28 mL), the resulting mixture was heated to 100° C. for 1 h. TLC showed the starting material had disappeared, then the reaction solution was filtrated, the filtration was concentrated under reduced pressure, and Sat.aq Na2CO3 was added to adjust PH=9-10, then, extracted with DCM (50 mL×3), washed by brine, dried over Na2SO4 and concentrated to get the phenyl(pyridazin-4-yl)methanone (1.0 g, yield: 91%). 1H NMR (CDCl3 400 MHz): δ9.50-9.45 (m, 2H), 7.83 (d, J=7.6 Hz, 2H), 7.78-7.74 (dd, J=5.2, 2.4 Hz, 1H), 7.74-7.68 (m, 1H), 7.57 (t, J=7.2 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One

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